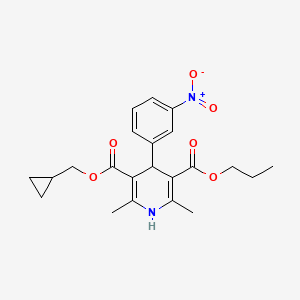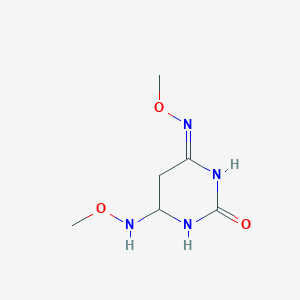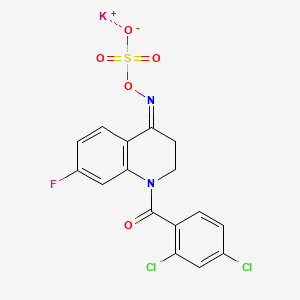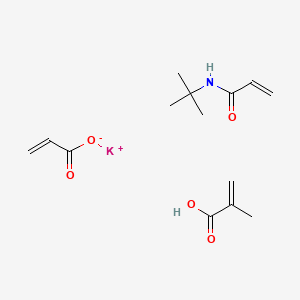![molecular formula C27H27N5 B12699173 N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine CAS No. 71619-12-0](/img/structure/B12699173.png)
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine is a complex organic compound characterized by its azo groups and naphthalene structure. This compound is notable for its vibrant color properties, making it a significant subject in dye chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The initial step involves the diazotization of 3-methyl-4-aminobenzene. This is achieved by treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methylphenylamine to form the first azo linkage.
Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization and is subsequently coupled with 2-amino-1-isopropylnaphthalene to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to handle the diazotization and coupling reactions.
Purification: The product is purified through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of azo bonds.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Cleaved products with carboxylic acid or ketone functionalities.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound properties.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism by which N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine exerts its effects involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, often through its azo groups.
Pathways Involved: It can influence oxidative stress pathways and may interact with cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(Isopropyl)-1-[[4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
- N-(Isopropyl)-1-[[3-methyl-4-[(4-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
Uniqueness
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, such as its specific absorption spectrum and reactivity profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
71619-12-0 |
|---|---|
Molecular Formula |
C27H27N5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C27H27N5/c1-18(2)28-26-14-12-21-9-5-6-11-24(21)27(26)32-30-23-13-15-25(20(4)17-23)31-29-22-10-7-8-19(3)16-22/h5-18,28H,1-4H3 |
InChI Key |
UREQBJPSEDPPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



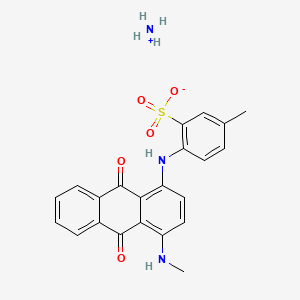

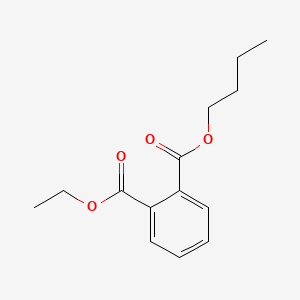
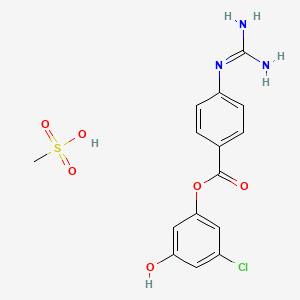
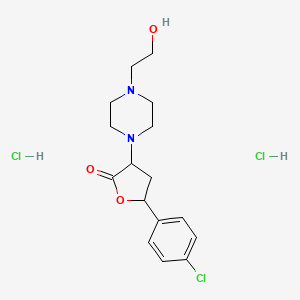
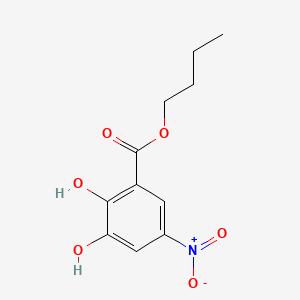

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)

